REACTION_CXSMILES
|
C[Li].C(NC(C)C)(C)C.[CH2:10]1[CH:14]2[CH2:15][C:16](=[O:17])[CH:12]([CH2:13]2)[CH2:11]1.Cl[Si:19]([CH3:22])([CH3:21])[CH3:20]>C(OCC)C>[CH3:20][Si:19]([CH3:22])([CH3:21])[O:17][C:16]1[CH:12]2[CH2:13][CH:14]([CH:15]=1)[CH2:10][CH2:11]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
141 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
C1CC2CC1CC2=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 25° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with cold 5% aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (over MgSO4)
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC=1C2CCC(C1)C2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |